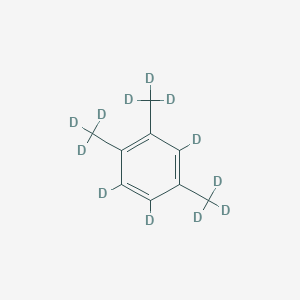

1,2,4-三甲苯-D12

概述

描述

1,2,4-Trimethylbenzene, also known as pseudocumene, is an organic compound with the chemical formula C6H3(CH3)3 . It is classified as an aromatic hydrocarbon and is a flammable colorless liquid with a strong odor . It is nearly insoluble in water but soluble in organic solvents . It occurs naturally in coal tar and petroleum (about 3%) .

Synthesis Analysis

Industrially, 1,2,4-Trimethylbenzene is isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation . Approximately 40% of this fraction is 1,2,4-trimethylbenzene . It is also generated by methylation of toluene and xylenes and the disproportionation of xylene over aluminosilicate catalysts .Molecular Structure Analysis

The molecular formula of 1,2,4-Trimethylbenzene is C9H12 . The molecular weight is 120.1916 .Chemical Reactions Analysis

The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals has been investigated using quantum chemistry calculations . The initiation of the reaction is dominated by OH addition to C1, C3, and C5 to form 1,2,4-TMB-OH adducts .Physical And Chemical Properties Analysis

1,2,4-Trimethylbenzene is a clear, colorless liquid with a distinctive, aromatic odor . It has a molecular weight of 120.2, a boiling point of 337°F, a freezing point of -77°F, and a specific gravity of 0.88 . It is nearly insoluble in water but soluble in organic solvents .科学研究应用

动力学研究

1,2,4-三甲苯 (TMB124) 已在动力学研究中得到广泛研究。建立了一个涉及 544 个物种和 3248 个反应的详细化学动力学模型,以了解 TMB124 的低温氧化。这项研究丰富了对 TMB124 化学性质的理解,促进了进一步的模型开发和验证 (Weng 等,2017)。

液体闪烁计数中的溶剂用途

1,2,4-三甲苯通常用作液体闪烁计数溶液中的溶剂。已经对在处理这些溶液期间接触溶剂蒸汽的个体的血清中存在 1,2,4-三甲苯进行了量化,突出了其在这些特定科学应用中的作用 (Kenndler 等,1989)。

生物降解性研究

已经探讨了 1,2,4-三甲苯在不同厌氧条件(反硝化和硫酸盐还原)下的生物降解性。这项研究提供了对受污染含水层中 1,2,4-三甲苯行为的见解,这对于评估环境影响和修复策略至关重要 (Fichtner 等,2019)。

化学合成

1,2,4-三甲苯用于化学合成,例如通过甲基化生产杜伦(1,2,4,5-四甲苯),这对于制造高端聚酯很重要 (Wen 等,2022)。

衰变动力学研究

已经使用时间分辨光电子成像研究了光激发 1,2,4-三甲苯的衰变动力学。这项研究提供了对激发态中超快内转换过程的见解,这对于理解分子动力学很有价值 (Liu 等,2015)。

温度测量中的应用

已经研究了 1,2,4-三甲苯在高温高压下的荧光特性,表明其在湍流中进行温度测量的潜在用途 (Orain 等,2010)。

作用机制

安全和危害

未来方向

属性

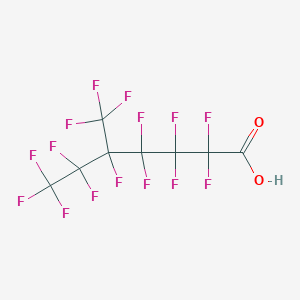

IUPAC Name |

1,2,4-trideuterio-3,5,6-tris(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHJZXXIDMPWGX-ZPMNDIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Trimethylbenzene-D12 | |

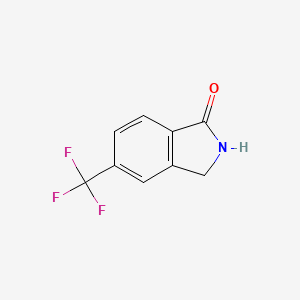

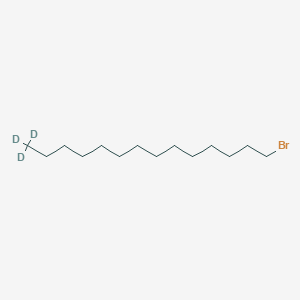

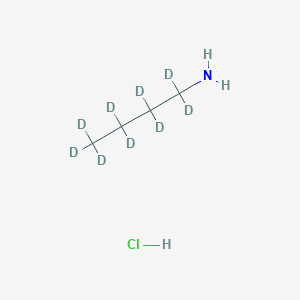

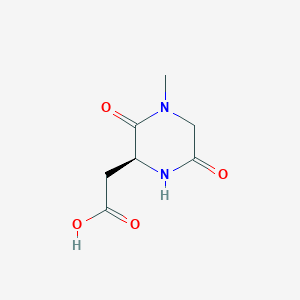

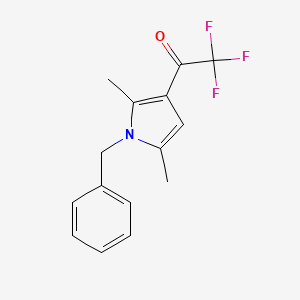

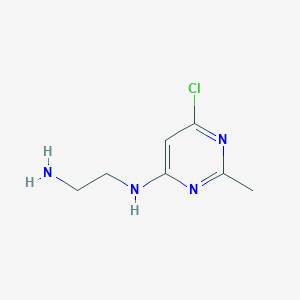

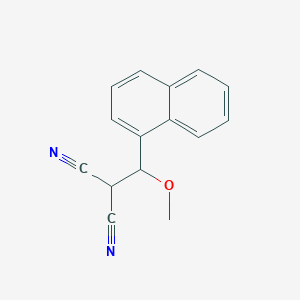

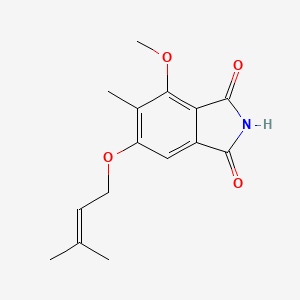

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)

![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)